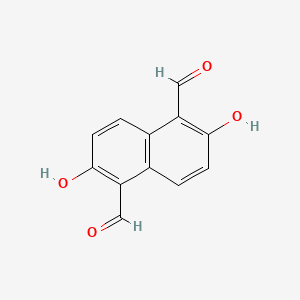

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde

Descripción general

Descripción

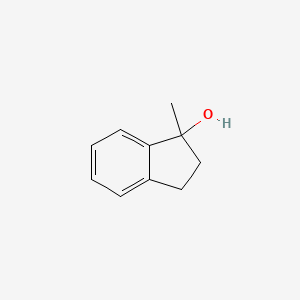

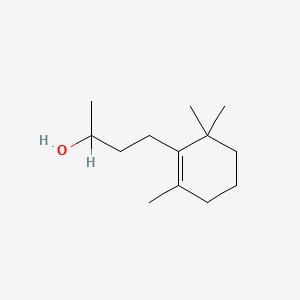

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde (CAS Number: 7235-47-4) is a chemical compound with the molecular formula C12H8O4 . It has a molecular weight of 216.19 . The compound is solid in its physical form .

Synthesis Analysis

The compound has been used as a building block in the synthesis of covalent organic frameworks (COFs). For instance, an imine linked T−D COF was synthesized via solvothermal method using 2,4,6-tris (4-aminophenyl)pyridine (TAPP) and 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (DHNDA) as building blocks .Molecular Structure Analysis

The InChI code for the compound is 1S/C12H8O4/c13-5-9-7-1-3-11 (15)10 (6-14)8 (7)2-4-12 (9)16/h1-6,15-16H . The compound’s structure includes hydroxyl groups strategically introduced to the adjacent sites of −C=N− bonds in the framework .Chemical Reactions Analysis

In the context of COF formation, the compound undergoes complex polymerization, crystallization, and self-assembly processes . It has been used in the synthesis of copper-containing COF, which was used as an efficient heterogeneous catalyst for the alkyne-azide click chemistry reactions .Aplicaciones Científicas De Investigación

Synthesis of Covalent Organic Frameworks (COFs)

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: is utilized in the synthesis of COFs, which are highly ordered, porous, and crystalline materials. These frameworks have potential applications in gas storage, separation, catalysis, and sensing due to their tunable pore sizes and high surface areas .

Organic Electronics

This compound serves as a building block for organic electronic materials. Its rigid structure and conjugated system make it suitable for the development of organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Pharmaceutical Research

The aldehyde groups in 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde can be involved in the formation of Schiff bases, which are explored for their pharmacological properties. This includes potential antibacterial, antifungal, and anticancer activities .

Dye and Pigment Industry

Due to its aromatic structure and the presence of hydroxyl groups, this compound can be used to synthesize dyes and pigments. These are applicable in textiles, inks, and coatings, providing color and functionality .

Material Science

In material science, 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is used to modify the surface properties of materials. It can be employed to create hydrophobic surfaces or to enhance the adhesion properties of coatings and paints .

Antiproliferative Agents

The compound exhibits antiproliferative activity towards certain cells, making it a candidate for cancer research. It could be used to study the mechanisms of cell growth inhibition and for the development of new anticancer drugs .

Neurological Research

It has been used to produce convulsions in mice, which can be valuable in the study of epilepsy and other neurological disorders. This application helps in understanding the pathways and potential treatments for such conditions .

Rotaxane Dendrimer Synthesis

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde: is employed in the preparation of the first-generation rotaxane dendrimers. These structures are of interest in the field of nanotechnology and molecular machines, where they can be used to create molecular switches and motors .

Mecanismo De Acción

Target of Action

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde is a redox-active and hydroxyl-functionalized compound . It is primarily used as a monomer in the synthesis of covalent organic frameworks (COFs) . The primary targets of this compound are the building blocks of COFs, which are large, porous structures with potential applications in various fields .

Mode of Action

The compound interacts with its targets through a process known as polycondensation . Specifically, it undergoes [3 + 2] polycondensations with 1,3,5-tris-(4-aminophenyl) triazine (TAPT-3NH2) to synthesize hydroxy-functionalized COFs . The resulting changes include the formation of a new, stable COF structure .

Biochemical Pathways

The biochemical pathways affected by 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde are primarily related to the synthesis of COFs . The downstream effects include the creation of a new, stable COF structure with potential applications in various fields .

Pharmacokinetics

Its bioavailability is crucial in the context of its effective incorporation into the cof structure .

Result of Action

The molecular and cellular effects of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde’s action are the formation of a new, stable COF structure . This structure has potential applications in various fields, including catalysis, gas storage, and drug delivery .

Action Environment

The action, efficacy, and stability of 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the solvent and temperature used in the synthesis process can also impact the compound’s action and the resulting COF structure .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, and P501 .

Propiedades

IUPAC Name |

2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-5-9-7-1-3-11(15)10(6-14)8(7)2-4-12(9)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLYHNXYIWQPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)O)C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298870 | |

| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde | |

CAS RN |

7235-47-4 | |

| Record name | 1,5-Diformyl-2,6-dihydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DIFORMYL-2,6-DIHYDROXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ7F4224RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)